N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide - 477302-80-0

N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Catalog Number: EVT-3121870
CAS Number: 477302-80-0
Molecular Formula: C28H29F3N4OS
Molecular Weight: 526.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (Aplaviroc)

Compound Description: Aplaviroc (873140) is a potent non-competitive allosteric antagonist of the CCR5 receptor. It is notable for its potent antiviral effects against HIV-1. Unlike other CCR5 antagonists, Aplaviroc exhibits a unique divergence in blocking CCR5 function while ineffectively antagonizing the binding of the chemokine RANTES (CCL5) [].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is another non-competitive allosteric antagonist of CCR5. It effectively blocks the binding of chemokines MIP-1α (CCL3) and RANTES (CCL5) to CCR5 [].

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690; Vicriviroc)

Compound Description: Sch-D (SCH 417,690), also known as Vicriviroc, is a non-competitive allosteric antagonist of CCR5, similar to the previously mentioned compounds [, ]. It has shown efficacy in reducing viral load in clinical trials as a potential HIV-1 treatment [].

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; Maraviroc)

Compound Description: Maraviroc (UK-427,857) is another important non-competitive allosteric CCR5 antagonist. Unlike some other antagonists, Maraviroc may have a different binding site on CCR5 compared to INCB9471 [].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 acts as a non-competitive allosteric antagonist of CCR5, inhibiting the binding of both MIP-1α and RANTES to the receptor [].

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and selective inhibitor of human CCR5 that has demonstrated safety and efficacy in reducing viral load in phase I and II clinical trials for HIV-1 [, ]. Similar to Maraviroc, INCB9471 may interact with CCR5 at a distinct binding site compared to other antagonists [].

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor (D3R) antagonist []. It has demonstrated potential for treating opioid and cocaine use disorders in preclinical models. Notably, unlike some earlier D3R antagonists, R-VK4-40 does not appear to have adverse cardiovascular effects in the presence of cocaine [].

R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-116, like R-VK4-40, is a highly selective dopamine D3 receptor antagonist []. It exhibits similar potential for treating opioid and cocaine use disorders without the adverse cardiovascular effects associated with some other D3R antagonists [].

SB-277,011A (2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile)

Compound Description: SB-277,011A is a dopamine D3 receptor antagonist that has also been reported to have unfavorable cardiovascular effects, particularly in the presence of cocaine []. This has raised concerns about its clinical application.

L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol)

Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist []. Unlike the D3 antagonists mentioned previously, L-741,626 primarily targets the D2 receptor subtype.

Various Pyrazole and Triazole Derivatives

Compound Description: A research paper focuses on the synthesis and evaluation of a series of pyrazole and triazole compounds []. These compounds are designed as inhibitors of KSP, a target involved in cell division.

Properties

CAS Number

477302-80-0

Product Name

N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

IUPAC Name

N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Molecular Formula

C28H29F3N4OS

Molecular Weight

526.62

InChI

InChI=1S/C28H29F3N4OS/c29-28(30,31)22-6-8-23(9-7-22)35-24(33-34-26(35)37-17-18-4-2-1-3-5-18)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,32,36)

InChI Key

FISVFMBUBBVENS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)C(F)(F)F)SCC6=CC=CC=C6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.